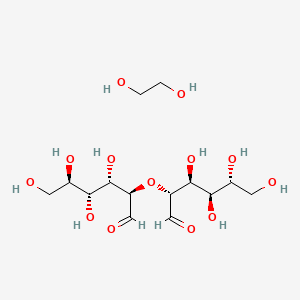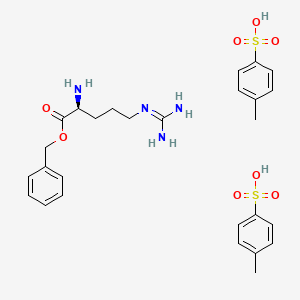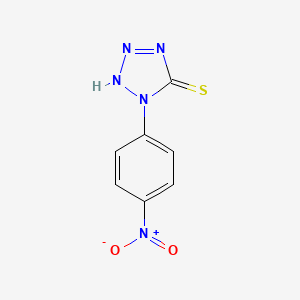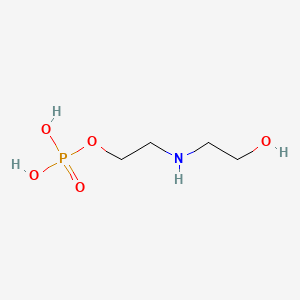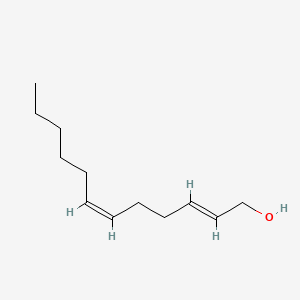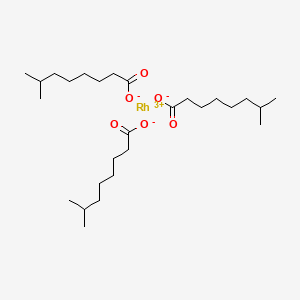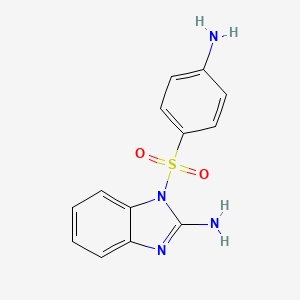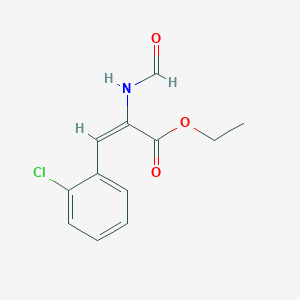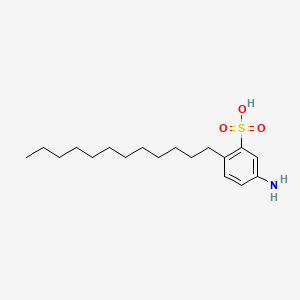
Barium (Z)-hexadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium (Z)-hexadec-9-enoate is an organometallic compound that consists of barium ions and hexadec-9-enoate anions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Barium (Z)-hexadec-9-enoate can be synthesized through the reaction of barium hydroxide with hexadec-9-enoic acid. The reaction typically occurs in an aqueous medium, where barium hydroxide reacts with hexadec-9-enoic acid to form this compound and water. The reaction conditions often involve moderate temperatures and stirring to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of barium chloride and sodium hexadec-9-enoate. The reaction between these two compounds in an aqueous solution results in the formation of this compound and sodium chloride as a byproduct. This method is advantageous due to its scalability and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bond in the hexadec-9-enoate anion. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can also occur, where the double bond in the hexadec-9-enoate anion is reduced to a single bond. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, where the barium ion can be replaced by other metal ions under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Aqueous solutions of other metal salts.
Major Products Formed:
Oxidation: Formation of barium hexadec-9-enoate with oxidized side chains.
Reduction: Formation of barium hexadecane.
Substitution: Formation of other metal hexadec-9-enoates.
Aplicaciones Científicas De Investigación
Barium (Z)-hexadec-9-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organometallic compounds.
Biology: Investigated for its potential role in biological systems, particularly in the study of metal ion interactions with fatty acids.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialized lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of barium (Z)-hexadec-9-enoate involves its interaction with molecular targets such as enzymes and cell membranes. The barium ion can interact with negatively charged sites on enzymes, altering their activity. Additionally, the hexadec-9-enoate anion can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Barium hexadecane: Similar in structure but lacks the double bond present in barium (Z)-hexadec-9-enoate.
Barium octadec-9-enoate: Contains a longer carbon chain but shares the double bond feature.
Propiedades
Número CAS |
67627-67-2 |
|---|---|
Fórmula molecular |
C32H58BaO4 |
Peso molecular |
644.1 g/mol |
Nombre IUPAC |
barium(2+);(Z)-hexadec-9-enoate |
InChI |
InChI=1S/2C16H30O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*7-8H,2-6,9-15H2,1H3,(H,17,18);/q;;+2/p-2/b2*8-7-; |
Clave InChI |
FSVULFSYGBYPJS-ATMONBRVSA-L |
SMILES isomérico |
CCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCC/C=C\CCCCCCCC(=O)[O-].[Ba+2] |
SMILES canónico |
CCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


